5-(Chloromethyl)nicotinonitrile

Catalog No.
S1943339
CAS No.
562074-59-3
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)nicotinonitrile

CAS Number

562074-59-3

Product Name

5-(Chloromethyl)nicotinonitrile

IUPAC Name

5-(chloromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2

InChI Key

XHUTYLPZWIBCIZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C#N)CCl

Canonical SMILES

C1=C(C=NC=C1C#N)CCl

Synthesis and Chemical Properties

5-(Chloromethyl)nicotinonitrile is an organic compound derived from nicotinonitrile, a molecule with a pyridine ring (a six-membered aromatic ring containing nitrogen) and a nitrile group (C≡N). The scientific literature describes methods for synthesizing 5-(Chloromethyl)nicotinonitrile, but these methods are generally intended for researchers and not for the general public [].

5-(Chloromethyl)nicotinonitrile is a chlorinated derivative of nicotinonitrile, characterized by the presence of a chloromethyl group at the 5-position of the nicotinonitrile structure. Its molecular formula is C7_7H6_6ClN, and it is recognized for its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound exhibits a unique structural configuration that allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Due to the lack of specific information, it is advisable to handle 5-(Chloromethyl)nicotinonitrile with caution, assuming it might share properties with other chloromethyl-containing compounds, which are often:

  • Toxic: Chloromethyl groups can react with biomolecules, causing cellular damage.
  • Irritating: They can irritate skin, eyes, and respiratory passages.
  • Carcinogenic: Some chloromethyl-containing compounds are suspected carcinogens [].

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles such as amines, thiols, and alcohols, facilitating the formation of new compounds.
  • Alkylation Reactions: It serves as an alkylating agent, allowing for functionalization of various substrates, including calixarenes.
  • Condensation Reactions: The nitrile group may undergo hydrolysis or condensation reactions under specific conditions, yielding carboxylic acids or amides.

Several methods exist for synthesizing 5-(Chloromethyl)nicotinonitrile:

  • Chloromethylation of Nicotinonitrile: This involves treating nicotinonitrile with chloromethylating agents such as formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group.
  • Multi-Step Synthesis: A more complex approach involves multiple reaction stages using intermediates derived from nicotinic acid or pyridine derivatives .
  • Alkylation Techniques: Utilizing alkylating agents in the presence of bases can facilitate the introduction of the chloromethyl group onto the nicotinonitrile scaffold.

5-(Chloromethyl)nicotinonitrile finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing antihistamines and other therapeutic agents.
  • Agrochemicals: The compound is utilized in developing insecticides and herbicides due to its reactivity and ability to form derivatives with biological activity.
  • Organic Synthesis: It acts as a building block for constructing complex organic molecules through various

Interaction studies involving 5-(Chloromethyl)nicotinonitrile focus on its reactivity with biological targets and other chemical entities. Research has highlighted its potential interactions with nucleophiles that can lead to significant modifications in biological pathways. Furthermore, studies assessing its toxicity and carcinogenic potential are crucial for understanding its safety profile in biological systems.

Several compounds share structural similarities with 5-(Chloromethyl)nicotinonitrile. Here are some noteworthy examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-chloromethylpyridineChlorine at positions 2 and 5Used as an intermediate for insecticides
3,5-Bis(chloromethyl)pyridineTwo chloromethyl groups at positions 3 and 5Potential applications in agrochemicals
Nicotinic acidContains a carboxylic acid functional groupPrecursor to various nitrogen-containing compounds
PyridineBasic aromatic structureFoundation for many heterocyclic compounds

5-(Chloromethyl)nicotinonitrile stands out due to its specific chloromethyl substitution at the 5-position, which enhances its reactivity compared to other similar compounds. This unique positioning allows for diverse synthetic pathways leading to various biologically active derivatives.

XLogP3

1

Dates

Modify: 2023-08-16

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